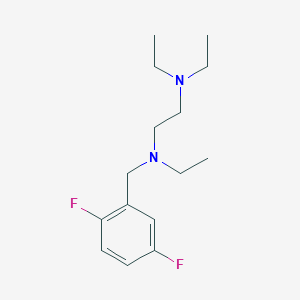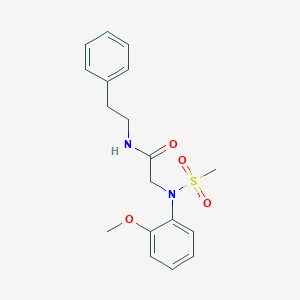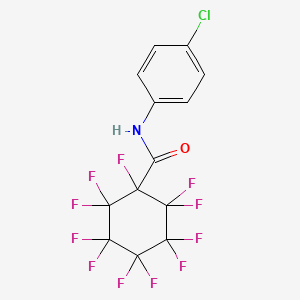
N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide, also known as CPUC, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide is not fully understood, but it is believed to act on various receptors in the body, including the cannabinoid receptor CB2 and the transient receptor potential vanilloid 1 (TRPV1) receptor. This compound has been shown to modulate the activity of these receptors, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have a protective effect on the liver and kidneys in animal models of toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide is its ability to selectively bind to certain receptors, making it a useful tool for studying the activity of these receptors. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide. One area of interest is its potential use in drug delivery systems, due to its ability to selectively bind to certain receptors. Additionally, this compound could be further investigated for its anti-inflammatory and analgesic effects, as well as its potential use in cancer therapy. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on various receptors in the body.
Méthodes De Synthèse
N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with hexafluorocyclohexane. The resulting product is then further reacted with acetic anhydride to yield this compound. The synthesis method for this compound is relatively straightforward and can be achieved with high yields.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use in imaging and drug delivery due to its ability to selectively bind to certain receptors.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF11NO/c14-5-1-3-6(4-2-5)26-7(27)8(15)9(16,17)11(20,21)13(24,25)12(22,23)10(8,18)19/h1-4H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSJHBZCBRVCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3'-[(tert-butylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5149268.png)
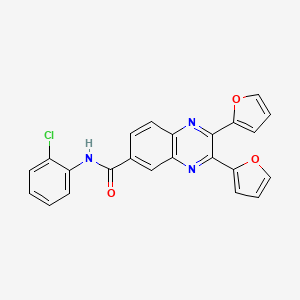
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5149272.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5149275.png)

![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5149297.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5149311.png)
![3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B5149317.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5149330.png)
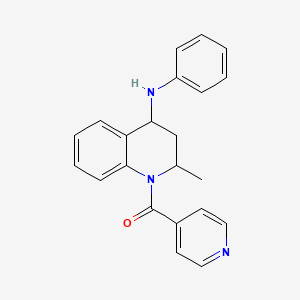

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5149352.png)
